methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride, as a chemical compound, finds application in various research contexts, mainly in the synthesis of other compounds and in studies related to fluorescence and pharmacological properties.
Synthesis of Intermediates for NSAIDs : This compound has been used in the synthesis of intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs). For example, the hydrochloride salt form of 2-amino-3-(2-naphthyl) propionic acid serves as a precursor in the synthesis of naproxen, a widely used NSAID. In a specific study, a synthesis process involving the bromination of 2-methoxynaphthalene and subsequent reactions highlighted the production of intermediates with high yields under optimized conditions (H. Ai, 2002).
Fluorescence Derivatization : It also plays a role in fluorescence derivatization of amino acids, where derivatives of naphthalene, similar to the one mentioned, have been used to enhance the fluorescence of amino acid compounds for biological assays. This derivatization facilitates the detection and measurement of amino acids through fluorescence, proving essential in biochemical and clinical research (V. Frade et al., 2007).
In Silico and In Vitro Pharmacological Evaluation : Derivatives of 2-naphthyl propionate have been evaluated for antibacterial and modulatory activities, showcasing their potential as antibacterial agents. Such studies involve computational prediction models and in vitro assays to determine the efficacy and possible applications of these compounds in combating bacterial infections (F. Figueredo et al., 2020).
Alzheimer’s Disease Research : Compounds derived from naphthyl propionate have been used in research targeting Alzheimer's disease, specifically in the localization and identification of neurofibrillary tangles and beta-amyloid plaques in the brain. This research is pivotal for diagnostic assessments and the development of treatments for Alzheimer's disease (K. Shoghi-Jadid et al., 2002).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride involves the reaction of (S)-2-amino-3-(2-naphthyl)propionic acid with methanol and hydrochloric acid.", "Starting Materials": [ "(S)-2-amino-3-(2-naphthyl)propionic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Dissolve (S)-2-amino-3-(2-naphthyl)propionic acid in methanol", "Add hydrochloric acid to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold methanol", "Dry the product under vacuum to obtain methyl (S)-2-amino-3-(2-naphthyl)propionate hydrochloride" ] } | |
CAS No. |
63024-26-0 |
Molecular Formula |
C14H16ClNO2 |
Molecular Weight |
265.73 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-naphthalen-2-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C14H15NO2.ClH/c1-17-14(16)13(15)9-10-6-7-11-4-2-3-5-12(11)8-10;/h2-8,13H,9,15H2,1H3;1H/t13-;/m0./s1 |
InChI Key |
BYTYONAXVAIPOV-ZOWNYOTGSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)N.Cl |
SMILES |
COC(=O)C(CC1=CC2=CC=CC=C2C=C1)N.Cl |
Canonical SMILES |
COC(=O)C(CC1=CC2=CC=CC=C2C=C1)N.Cl |
sequence |
X |
Origin of Product |
United States |
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